molecular formula C8H17NO2 B1420256 3-(2-Methoxyethoxy)piperidine CAS No. 946714-09-6

3-(2-Methoxyethoxy)piperidine

Cat. No. B1420256
M. Wt: 159.23 g/mol
InChI Key: WHQOIXYNVRFCJC-UHFFFAOYSA-N
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Description

“3-(2-Methoxyethoxy)piperidine”, also known as MEOP, is a piperidine derivative . It has a molecular weight of 159.23 . It is an oil at room temperature .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “3-(2-Methoxyethoxy)piperidine” is C8H17NO2 .


Physical And Chemical Properties Analysis

“3-(2-Methoxyethoxy)piperidine” is an oil at room temperature .

Scientific Research Applications

Analytical Profiling and Toxicology Research

  • The compound 3-(2-Methoxyethoxy)piperidine, related to psychoactive arylcyclohexylamines, has been studied in the context of analytical profiling. Techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy have been employed to characterize substances like 3-(2-Methoxyethoxy)piperidine. These studies are crucial in forensic toxicology for identifying and understanding new psychoactive substances (De Paoli et al., 2013).

Chemical Synthesis and Pharmacology

  • Research has been conducted on the efficient synthesis of piperidine derivatives, including 3-(2-Methoxyethoxy)piperidine. These studies focus on developing new methods for preparing piperidine derivatives, which have applications in medicinal chemistry. For instance, nucleophilic substitution reactions with silyl enolates under metal triflates have been investigated (Okitsu et al., 2001).

Pharmacological Research

  • Piperidine derivatives, including 3-(2-Methoxyethoxy)piperidine, have been explored for their potential pharmacological activities. Studies include the synthesis and testing of these compounds for activities such as antiallergy (Walsh et al., 1989) and antidepressant effects (Balsamo et al., 1987).

Biochemical Studies

  • 3-(2-Methoxyethoxy)piperidine and related compounds have been used in biochemical research to study processes like photosynthesis inhibition in algae and plant chloroplasts. The structure-activity relationship, particularly the length of the alkyl chain in the alkoxy-substituent, has been a focus of these studies (Král’ová et al., 1992).

Electrochemical Analysis

  • The compound has also been studied in the context of electrochemical analysis, particularly in the anodic methoxylation of piperidine derivatives. Such research has implications for understanding the electrochemical properties and reactions of piperidine-based compounds (Golub & Becker, 2015).

Safety And Hazards

The safety information for “3-(2-Methoxyethoxy)piperidine” includes several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that “3-(2-Methoxyethoxy)piperidine” and other piperidine derivatives may have potential future applications in the pharmaceutical industry .

properties

IUPAC Name

3-(2-methoxyethoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-5-6-11-8-3-2-4-9-7-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQOIXYNVRFCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307371
Record name 3-(2-Methoxyethoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethoxy)piperidine

CAS RN

946714-09-6
Record name 3-(2-Methoxyethoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946714-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxyethoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methoxyethoxy)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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